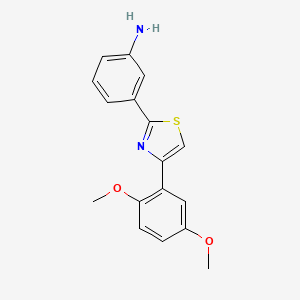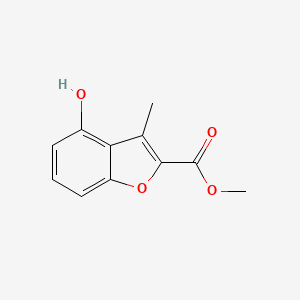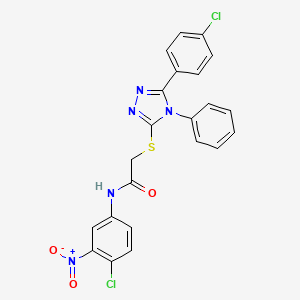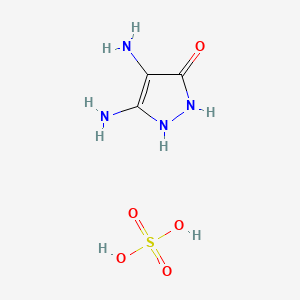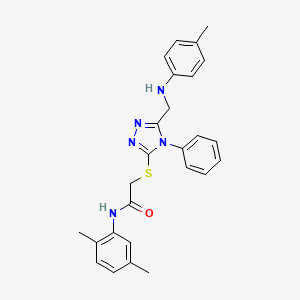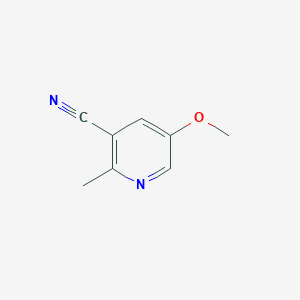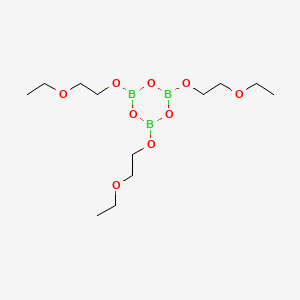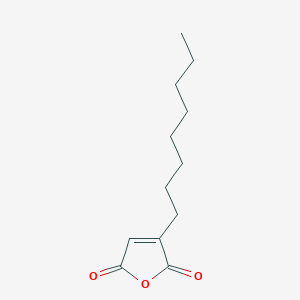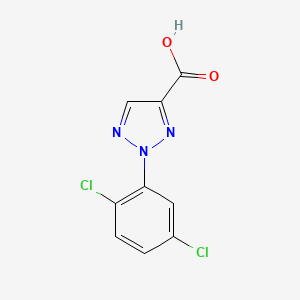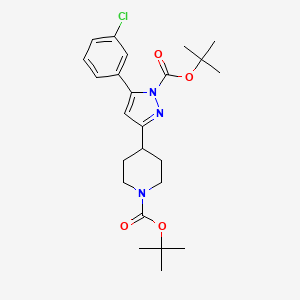
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯是一种复杂的有机化合物,具有叔丁基、吡唑环和哌啶环。
准备方法
合成路线和反应条件
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯的合成通常涉及多个步骤:
吡唑环的形成: 可以通过肼与1,3-二酮反应,然后氯化引入3-氯苯基基团来实现。
叔丁氧羰基的引入: 该步骤涉及在碱性条件下,吡唑衍生物与叔丁基氯甲酸酯反应。
哌啶环的形成: 最后一步涉及中间体与合适的哌啶衍生物的环化。
工业生产方法
该化合物的工业生产可能涉及使用流动微反应器系统,与传统的间歇过程相比,流动微反应器系统在效率、通用性和可持续性方面具有优势 .
化学反应分析
反应类型
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯可以经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,以引入额外的官能团。
还原: 还原反应可用于修饰吡唑或哌啶环。
取代: 可以使用亲核取代反应将氯苯基基团取代为其他官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成羟基化衍生物,而取代反应可以在氯苯基环中引入各种官能团。
科学研究应用
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯在科学研究中有几种应用:
药物化学: 该化合物可用作合成潜在候选药物的砌块。
有机合成: 它是合成更复杂的有机分子的中间体。
生物学研究: 该化合物可用于研究吡唑和哌啶衍生物的生物活性。
工业应用: 它可用于开发新材料或作为化学反应中的催化剂.
作用机制
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯的作用机制涉及其与特定分子靶标的相互作用。吡唑环可以与酶或受体相互作用,调节它们的活性。叔丁氧羰基可以增强化合物的稳定性和生物利用度,而哌啶环可以影响其结合亲和力和选择性。
相似化合物的比较
类似化合物
4-(1-(叔丁氧羰基)-5-苯基-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯: 结构相似,但缺少氯苯基基团。
4-(1-(叔丁氧羰基)-5-(4-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯: 结构相似,但氯原子的位置不同。
独特性
4-(1-(叔丁氧羰基)-5-(3-氯苯基)-1H-吡唑-3-基)哌啶-1-羧酸叔丁酯中存在3-氯苯基基团赋予其独特的化学和生物学特性。 这种取代可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其区别于其他类似化合物 .
属性
分子式 |
C24H32ClN3O4 |
|---|---|
分子量 |
462.0 g/mol |
IUPAC 名称 |
tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3 |
InChI 键 |
PQNGSBQGBLBKDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


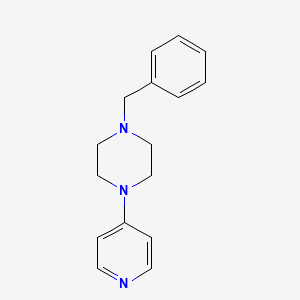
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
